Regiochemical Differentiation: 3-Position vs. 4-Position Ether Linkage on the Piperidine Ring
3-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185541-08-5) bears the thiazolyloxy substituent at the 3-position of the piperidine ring, creating a stereogenic center at C-3 of the piperidine. In contrast, its regioisomer 4-(1,3-thiazol-2-yloxy)piperidine (CAS 1185540-87-7) bears the substituent at the 4-position and is achiral at the point of attachment [1]. The 3-substituted isomer presents a different spatial orientation of the thiazole ring relative to the piperidine NH, with distinct conformational preferences and intramolecular hydrogen-bonding potential. Both compounds share the same molecular formula (C₈H₁₂N₂OS) and molecular weight (184.26 g/mol) but are differentiated by InChI Key: CBHMYCJOERSPCH-UHFFFAOYSA-N for the 3-isomer vs. a distinct key for the 4-isomer [1].
| Evidence Dimension | Regiochemical position of thiazolyloxy attachment on piperidine ring |
|---|---|
| Target Compound Data | 3-position attachment; stereogenic center at C-3; InChI Key CBHMYCJOERSPCH-UHFFFAOYSA-N |
| Comparator Or Baseline | 4-(1,3-Thiazol-2-yloxy)piperidine (CAS 1185540-87-7); 4-position attachment; achiral at C-4; distinct InChI Key |
| Quantified Difference | Different three-dimensional presentation of the thiazole pharmacophore; presence vs. absence of stereogenic center at the point of attachment |
| Conditions | Structural comparison based on registry data (PubChem, ChemSrc) |
Why This Matters
The presence of a stereogenic center at the 3-position creates the potential for enantioselective biological target engagement, making this regioisomer the appropriate choice for programs requiring stereochemical exploration of the thiazolyloxy-piperidine scaffold—a dimension inaccessible with the 4-substituted analog.
- [1] PubChem. 3-(1,3-Thiazol-2-yloxy)piperidine, CID 45787170 (CAS 1185541-08-5). https://pubchem.ncbi.nlm.nih.gov/compound/1185541-08-5 (accessed May 2026). View Source
